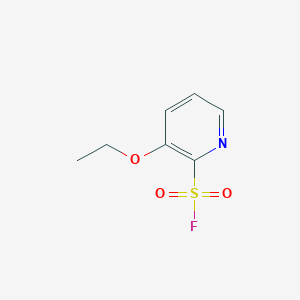

3-Ethoxypyridine-2-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxypyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-2-12-6-4-3-5-9-7(6)13(8,10)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPZIWGAZBGPII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 3 Ethoxypyridine 2 Sulfonyl Fluoride

Fundamental Reactivity of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group (-SO₂F) is characterized by a unique balance of stability and reactivity, making it a valuable functional group in organic synthesis and chemical biology. rhhz.netnih.govsigmaaldrich.com Unlike other sulfonyl halides, the sulfur-fluorine bond is remarkably stable under many conditions, yet it can be activated to undergo selective reactions. rhhz.netmdpi.com

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and Mechanism

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, enabling the reliable formation of strong covalent bonds. sigmaaldrich.comnih.govnih.gov This methodology relies on the exchange of the fluoride atom on a sulfur(VI) center with a nucleophile. nih.gov The general mechanism involves the activation of the S-F bond, often facilitated by a base or a catalyst, followed by the attack of a nucleophile. nih.gov The stability of the sulfonyl fluoride allows for its presence in complex molecular architectures, with its reactivity being "awakened" under specific conditions. rhhz.net This "on-demand" reactivity is a cornerstone of SuFEx chemistry.

The SuFEx process is characterized by its high efficiency, broad substrate scope, and the formation of stable linkages. nih.gov It is considered a next-generation click reaction due to its metal-free conditions, which is advantageous for biological applications. nih.gov The reactivity in SuFEx is tunable, allowing for selective reactions with various nucleophiles. enamine.net

Nucleophilic Substitution at Sulfur(VI)

Nucleophilic substitution at the sulfur(VI) center of sulfonyl fluorides is the fundamental reaction underlying their utility. The strong electronegativity of the fluorine atom and the two oxygen atoms renders the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. iupac.org The reaction proceeds via a trigonal-bipyramidal intermediate. iupac.org

The stability of the S-F bond means that sulfonyl fluorides are generally more resistant to hydrolysis and reduction compared to their chloride counterparts. sigmaaldrich.commdpi.com This stability allows for reactions to be carried out under a wider range of conditions, including in aqueous environments. sigmaaldrich.com

Comparative Reactivity with Sulfonyl Chlorides and Other Sulfur Electrophiles

The reactivity of sulfonyl fluorides is often compared to that of sulfonyl chlorides (-SO₂Cl). While sulfonyl chlorides are more reactive, they are also less stable and more prone to side reactions, such as hydrolysis and reduction. rhhz.net Sulfonyl fluorides, on the other hand, offer a better balance of stability and controlled reactivity. rhhz.netenamine.net This makes them preferable for applications requiring high selectivity and functional group tolerance. rhhz.net

The table below summarizes the key differences in reactivity between sulfonyl fluorides and sulfonyl chlorides.

| Property | Sulfonyl Fluorides (-SO₂F) | Sulfonyl Chlorides (-SO₂Cl) |

| Reactivity | Moderately reactive, requires activation | Highly reactive |

| Stability | High (resistant to hydrolysis and reduction) | Low (prone to hydrolysis and side reactions) |

| Selectivity | High | Low |

| Handling | Generally easier and safer | More challenging due to higher reactivity |

Specific Reactivity Patterns of 3-Ethoxypyridine-2-sulfonyl Fluoride

While specific experimental data for this compound is not extensively documented in publicly available literature, its reactivity can be predicted based on the well-established principles of sulfonyl fluoride chemistry. The electronic properties of the 3-ethoxypyridine ring are expected to influence the reactivity of the sulfonyl fluoride group.

Reactivity towards Various Nucleophiles (e.g., Oxygen, Nitrogen, Carbon-based)

This compound is expected to react with a variety of nucleophiles at the sulfur center, leading to the displacement of the fluoride ion.

Oxygen Nucleophiles: Alcohols and phenols are expected to react with this compound, particularly in the presence of a base, to form the corresponding sulfonate esters. researchgate.netgoogle.com The reaction with phenols is a key transformation in SuFEx chemistry. nih.gov

Nitrogen Nucleophiles: Primary and secondary amines are expected to react readily with this compound to form stable sulfonamides. chemrxiv.orgnih.gov This amidation reaction is a cornerstone of medicinal chemistry and drug discovery due to the prevalence of the sulfonamide motif in pharmaceuticals. chemrxiv.org Amides can also serve as nucleophiles under certain conditions. nih.gov

Carbon-based Nucleophiles: Carbon pronucleophiles, such as esters, amides, nitriles, and heteroarenes, can react with aryl sulfonyl fluorides under basic conditions to form new carbon-sulfur bonds. claremont.edunih.govnih.gov This allows for the synthesis of a diverse range of sulfone-containing compounds. claremont.eduresearchgate.net

The following table provides a hypothetical overview of the expected reactivity of this compound with different classes of nucleophiles.

| Nucleophile Class | Example Nucleophile | Expected Product |

| Oxygen | Phenol | Aryl sulfonate ester |

| Ethanol | Ethyl sulfonate ester | |

| Nitrogen | Aniline | N-phenyl sulfonamide |

| Piperidine | N-piperidyl sulfonamide | |

| Carbon | Malononitrile | α-sulfonyl nitrile derivative |

| Phenylacetylene | β-styryl sulfone derivative |

Participation in Radical-Mediated Transformations

Recent research has demonstrated the involvement of sulfonyl fluorides in radical-mediated reactions. nih.gov The fluorosulfonyl radical (•SO₂F) can be generated and participate in various transformations, such as the addition to alkenes and alkynes. nih.gov These radical processes offer alternative pathways for the functionalization of organic molecules with the sulfonyl fluoride group. nih.gov The addition of radical scavengers can inhibit these reactions, confirming the presence of radical intermediates. nih.govacs.org While specific studies on this compound in radical reactions are not available, its participation in such transformations under appropriate conditions is plausible. mdpi.com

Potential for Defluorosulfonylation Pathways (e.g., Carbocation Formation)

Typically, the reactivity of sulfonyl fluorides is dominated by nucleophilic attack at the electrophilic sulfur(VI) center, leading to the substitution of the fluoride ion, a process central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. springernature.com However, an alternative reaction pathway, known as defluorosulfonylation, has been identified in specific molecular contexts. This pathway involves the loss of the entire sulfonyl fluoride moiety (SO₂F) and the generation of a carbocation intermediate.

A notable example of this reactivity is observed with 3-aryloxetane sulfonyl fluorides. springernature.com Under mildly basic conditions and elevated temperatures, these compounds undergo a defluorosulfonylation reaction, losing sulfur dioxide and a fluoride ion to form a stable oxetane carbocation. springernature.com This intermediate is then trapped by nucleophiles, such as amines, to form amino-oxetanes. springernature.com The sulfonyl fluoride group in this context serves as a stable precursor to a readily activated carbocation. springernature.com

For a compound like this compound, the potential for such a pathway would depend on the stability of the resulting pyridyl cation at the C2 position. While the C-S bond in pyridine-2-sulfonyl fluorides is generally considered stable, its activation under certain catalytic conditions has been demonstrated. scholaris.ca It is plausible that under specific thermal or catalytic conditions designed to promote the fragmentation of the C-SO₂F bond, a defluorosulfonylation pathway could be accessed, although this represents a non-canonical reactivity for this class of compounds.

Interaction with Catalytic Systems

The sulfonyl fluoride group is known for its general stability under various reaction conditions, including resistance to hydrolysis and reduction. scholaris.ca This stability allows the rest of the molecule to be functionalized while keeping the -SO₂F group intact. However, the C-S bond, once considered unreactive, can be activated by transition metal catalysts.

Palladium-Catalyzed Cross-Coupling: Research on Pyridine-2-sulfonyl fluoride (PyFluor) has shown its utility in Suzuki-Miyaura cross-coupling reactions. scholaris.ca Using a catalyst such as Pd(dppf)Cl₂, the C-S bond can be activated to couple with various hetero(aryl) boronic acids and esters, producing 2-aryl pyridines in moderate to good yields. scholaris.ca This demonstrates that the sulfonyl fluoride group can act as a leaving group in palladium-catalyzed cycles. It is expected that this compound would behave similarly, allowing for the introduction of various aryl or heteroaryl substituents at the 2-position of the pyridine (B92270) ring.

Base Catalysis: The electrophilic sulfur center of sulfonyl fluorides can be activated by base catalysis for nucleophilic substitution reactions. nih.gov Nitrogen bases like 4-(dimethylamino)pyridine (DMAP) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to reversibly add to the sulfur atom, forming a more reactive activated species that facilitates reactions with nucleophiles like silyl ethers. nih.gov This catalytic activation is crucial for promoting SuFEx-type reactions under mild conditions.

Bismuth(III) Redox-Neutral Catalysis: Computational studies have explored the mechanism of aryl sulfonyl fluoride synthesis using Bi(III) redox-neutral catalysis. nih.gov This system facilitates the insertion of SO₂ into a Bi-C(sp²) bond, a key step in forming the sulfonyl fluoride. nih.gov This highlights the interaction of the sulfonyl group's precursors with catalytic metal centers, providing a pathway for the formation of compounds like this compound from corresponding organobismuth reagents.

Elucidation of Reaction Mechanisms

Understanding the precise mechanisms by which this compound reacts is essential for optimizing reaction conditions and predicting outcomes. Mechanistic studies on related compounds employ a combination of kinetic analysis, intermediate characterization, and computational modeling.

Kinetic Studies and Reaction Progress Analysis

Kinetic experiments are fundamental to determining reaction rates and understanding mechanistic pathways. For sulfonyl fluorides, these studies often focus on formation rates or stability under various conditions.

Reaction Progress Monitoring: In the electrochemical synthesis of sulfonyl fluorides from thiols, kinetic experiments using ¹⁹F NMR have revealed a rapid conversion of the starting thiol to a disulfide intermediate within approximately 45 minutes. This intermediate is then consumed to form the final sulfonyl fluoride product. acs.org The reaction progress follows pseudo-zero-order behavior, suggesting that mass transfer limitations play a role in the batch electrochemical process. acs.org

Hydrolytic Stability and Reactivity Profiling: The stability and reactivity of a panel of sulfur(VI) fluoride electrophiles have been comprehensively profiled. nih.gov The hydrolytic half-lives (t₁/₂) were determined, and pseudo-first-order kinetics were used to monitor the reaction rates with various nucleophilic amino acid residues. nih.gov Such studies allow for the tuning of a sulfonyl fluoride's reactivity for specific applications, balancing stability with the desired reaction rate. nih.gov

Below is a table summarizing kinetic data for the reaction of various sulfonyl fluoride electrophiles with N-acetyltyrosine, illustrating the impact of molecular structure on reactivity.

| Sulfonyl Fluoride Electrophile | Rate Constant (k, M⁻¹s⁻¹) with N-acetyltyrosine | Hydrolytic Half-life (t₁/₂, hours) |

|---|---|---|

| 4-acetylbenzenesulfonyl fluoride | 0.18 | 10 |

| 4-cyanobenzenesulfonyl fluoride | 0.61 | 3 |

| 4-nitrobenzenesulfonyl fluoride | 1.4 | 1 |

| Arylfluorosulfate | 0.003 | >168 |

| Sulfamoyl fluoride | <0.001 | >168 |

Data adapted from related research on sulfonyl fluoride reactivity.

Identification and Characterization of Reaction Intermediates

The direct detection and characterization of transient intermediates are crucial for confirming proposed reaction mechanisms.

Electrochemical Synthesis: In the electrochemical synthesis of sulfonyl fluorides, the oxidation of disulfide intermediates is proposed to form a radical cation. acs.org Furthermore, traces of other fluorinated intermediates, tentatively attributed to unstable sulfenyl fluorides (R-S-F) and sulfinyl fluorides (R-SO-F), have been observed during kinetic experiments, although their isolation is challenging. acs.orgchemrxiv.org

Catalytic Cycles: In the Bi(III)-catalyzed formation of aryl sulfonyl fluorides, a Bi(III)-phenyl species (IM3) is generated after transmetallation. This intermediate then undergoes insertion of SO₂ to form a Bi(III)-OSOAr intermediate (IM5), which proceeds to the final product. nih.gov

Deoxyfluorination Reactions: When Pyridine-2-sulfonyl fluoride is used as a deoxyfluorination reagent for alcohols, the proposed mechanism involves the base-assisted addition of the alcohol to the sulfonyl fluoride. ucla.edu This forms a sulfonate ester intermediate, which is then converted to the final alkyl fluoride product by the generated amidine hydrogen fluoride. ucla.edu

Computational Chemistry Approaches (e.g., Density Functional Theory Calculations)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, properties, and reaction mechanisms of molecules like this compound.

Mechanism Investigation: DFT calculations have been employed to provide a comprehensive understanding of the redox-neutral Bi(III) catalytic mechanism for aryl sulfonyl fluoride synthesis. These calculations elucidated the three key stages of the catalytic cycle: transmetallation, SO₂ insertion, and S(IV)-oxidation/catalyst regeneration. nih.gov

Reactivity Prediction: For a series of 2-(thiofluoroalkyl)pyridines, DFT modeling was used to rationalize experimental findings on their lipophilicity and basicity. Calculations revealed that the pKa values are significantly influenced by the inductive effects of fluorination, which depletes the negative charge on the pyridinyl nitrogen and sulfonyl oxygens. nih.gov

Correlation of Electronic Structure and Stability: A strong correlation (R² = 0.97) has been established between the calculated Lowest Unoccupied Molecular Orbital (LUMO) energy and the experimentally determined aqueous half-lives of various S(VI)-F electrophiles. nih.gov This relationship provides a predictive tool for designing sulfonyl fluoride probes with desired stability and reactivity profiles. nih.gov

Transition State Analysis and Energy Landscapes

The calculation of transition states and the mapping of potential energy surfaces are critical for understanding reaction kinetics and selectivity.

Identifying Rate-Limiting Steps: In the palladium-catalyzed cyclopropanation of alkenes using alkyl sulfonyl fluorides, DFT calculations revealed that the Sₙ2-type C–SO₂F oxidative addition is the turnover-limiting and diastereoselectivity-determining step. chemrxiv.org

Evaluating Reaction Feasibility: For the Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides, computational studies calculated the energy barriers for key steps. The low insertion barriers for SO₂ into the Bi(III)-phenyl intermediate confirmed that each stage of the catalytic cycle is kinetically and thermodynamically feasible. nih.gov Based on this detailed mechanistic understanding, new Bi(III) and Sb(III) catalysts were rationally designed, with some predicted to have even lower activation barriers, demonstrating the prospective power of these computational methods. nih.gov The general approach involves locating a first-order saddle point on the potential energy surface, which corresponds to the transition state. A frequency calculation must confirm the presence of exactly one imaginary frequency, which represents the vibrational mode along the reaction coordinate. scm.com

Academic and Research Applications of 3 Ethoxypyridine 2 Sulfonyl Fluoride

Role in Advanced Organic Synthesis and Methodology Development

In the realm of organic synthesis, the stability and selective reactivity of the sulfonyl fluoride (B91410) group are highly prized. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are remarkably stable to a wide range of reaction conditions, allowing for their incorporation into complex molecules that can be functionalized in later steps. d-nb.info

Heterocyclic sulfonyl fluorides, such as 3-Ethoxypyridine-2-sulfonyl fluoride, serve as versatile building blocks for constructing complex molecular architectures. researchgate.netresearchgate.net The sulfonyl fluoride group (-SO2F) is exceptionally stable, yet it can be selectively activated to react with various nucleophiles, making it an ideal connective hub in modular synthesis. researchgate.net This dual nature is central to its utility in SuFEx click chemistry, a set of reactions known for their reliability and high yield in creating robust chemical linkages.

The ethoxy-substituted pyridine (B92270) core of this compound provides a scaffold that can be elaborated upon, while the sulfonyl fluoride group acts as a handle for connecting other molecular fragments. This approach is instrumental in the late-stage functionalization of complex molecules, where a pre-assembled core containing the -SO2F group is reacted to add final components, a strategy valuable in medicinal chemistry and materials science. researchgate.netnih.gov

| Application Area | Role of Sulfonyl Fluoride Moiety | Typical Nucleophiles/Reaction Partners | Resulting Linkage |

|---|---|---|---|

| SuFEx Click Chemistry | Electrophilic hub for molecular connection | Silyl ethers, Alcohols, Amines | Sulfonate Esters, Sulfonamides |

| Polymer Science | Monomer functionalization or polymer modification | Diols, Diamines | Polysulfonates, Polysulfonamides |

| Medicinal Chemistry | Stable precursor for creating sulfonamide bonds | Primary and secondary amines | Sulfonamides |

While the sulfonyl fluoride group is often incorporated as a complete unit, pyridine sulfonyl fluorides can also serve as reagents for deoxyfluorination—the conversion of alcohols to alkyl fluorides. A prominent example of this is Pyridine-2-sulfonyl fluoride, also known as PyFluor, which is valued for its high thermal stability and selectivity, often yielding fluorinated products with fewer elimination side products compared to traditional reagents like DAST. enamine.net PyFluor's effectiveness is enhanced by the pyridine ring, and it is tolerant of various functional groups, including amines and other heterocycles. enamine.net Given its structural similarity, this compound possesses the potential to act in a similar capacity, with the ethoxy substituent modulating the reactivity and substrate scope of the reagent.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. researchgate.netbohrium.com Sulfonyl fluorides have been successfully integrated into MCRs. For instance, methods have been developed for the synthesis of complex arylsulfonyl fluorides through an MCR involving the in-situ generation of arynes, which are then trapped by an amine and sulfuryl fluoride (SO2F2). mdpi.com This strategy allows for the direct construction of highly substituted aromatic systems containing the sulfonyl fluoride handle. The structure of this compound is analogous to products that can be formed via such MCRs, highlighting the utility of these reactions in accessing functionalized heterocyclic sulfonyl fluorides. mdpi.comrsc.org

Radiochemical Applications

General applications for the broader sulfonyl fluoride chemical class are well-documented in these fields, but attributing this information directly to "this compound" without specific evidence would be inaccurate. Further research and publication on this specific compound are needed before a detailed article on its applications can be written.

General Role of Sulfonyl Fluorides as Precursors for Fluorine-18 Radiolabeling in Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that utilizes radiotracers—biologically active molecules labeled with a positron-emitting radionuclide—to visualize and quantify physiological processes in the body. nih.gov Fluorine-18 (¹⁸F) is the most commonly used radionuclide in PET due to its favorable physical and chemical properties, including a convenient half-life of 109.8 minutes and low positron energy, which allows for high-resolution images. nih.gov

The development of novel PET tracers is a critical area of research, with a continuous need for efficient and reliable methods to incorporate ¹⁸F into a wide range of molecules. nih.govpitt.edu Sulfonyl fluorides have emerged as a valuable class of precursors for ¹⁸F-radiolabeling. nih.govacs.org The sulfur-fluoride bond in these compounds can be readily formed through nucleophilic substitution with [¹⁸F]fluoride ions. nih.govacs.org This reaction is often efficient and can be performed under mild conditions, which is crucial when working with sensitive biomolecules. nih.gov

The general process for developing a new PET tracer involves several key steps:

Target Identification: Identifying a specific biological target, such as a receptor or enzyme, that is relevant to a particular disease. nih.gov

Precursor Selection: Choosing a suitable precursor molecule that can be efficiently radiolabeled with ¹⁸F. nih.gov

Radiolabeling Strategy Development: Optimizing the reaction conditions for the incorporation of ¹⁸F into the precursor. nih.gov

Preclinical and Clinical Evaluation: Assessing the safety and efficacy of the new radiotracer in vitro, in animal models, and ultimately in human subjects. nih.gov

Development of Novel Radiosynthesis Methods for Tracers Using Sulfonyl Fluorides

The development of new radiosynthesis methods is essential for expanding the library of available PET tracers and for improving the efficiency and accessibility of existing ones. mdpi.com Research in this area focuses on creating methods that are rapid, high-yielding, and adaptable to automation. osti.gov

The use of sulfonyl fluorides has contributed to the development of novel radiosynthesis strategies. For example, researchers have explored the use of microfluidic systems to synthesize ¹⁸F-labeled arenesulfonyl fluorides, which can significantly reduce reaction times and improve radiochemical yields. nih.gov Additionally, new methods for the direct construction of the aryl-SO₂-¹⁸F bond from readily available starting materials have been developed, offering a more streamlined approach to the synthesis of these important radiolabeling precursors. researchgate.net

These advancements in radiosynthesis are crucial for the development of next-generation PET tracers for a wide range of applications, including oncology, neurology, and cardiology. nih.govpitt.edu While specific research on this compound is not currently available, the broader field of sulfonyl fluoride chemistry continues to be a promising area for the development of new and improved PET radiopharmaceuticals. nih.govsemanticscholar.org

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of sulfonyl fluorides often involves hazardous reagents such as sulfuryl fluoride (B91410) (SO₂F₂) gas or harsh conditions. osaka-u.ac.jpeurekalert.orgsciencedaily.com Future research on 3-Ethoxypyridine-2-sulfonyl fluoride will undoubtedly prioritize the development of greener, safer, and more efficient synthetic methodologies.

Recent advancements in the field have demonstrated several promising avenues. One of the most attractive strategies involves the direct conversion of readily accessible precursors like thiols and disulfides. osaka-u.ac.jpeurekalert.orgsciencedaily.com For the target compound, this would likely start from 3-ethoxypyridine-2-thiol. Green synthetic processes have been developed that use reagents like SHC5® in combination with potassium fluoride (KF), yielding only non-toxic salts such as NaCl and KCl as by-products. osaka-u.ac.jpeurekalert.orgsciencedaily.com This approach has proven effective for a broad range of aromatic and heterocyclic sulfonyl fluorides and represents a prime candidate for adaptation. osaka-u.ac.jpeurekalert.orgsciencedaily.com

Another sustainable approach is electrochemical synthesis. acs.org Researchers have successfully prepared aryl and heteroaryl sulfonyl fluorides via the electrochemical oxidative coupling of thiols and potassium fluoride. acs.org This method avoids the need for chemical oxidants and often proceeds under mild conditions. acs.org Adapting this electrochemical protocol could provide a scalable and environmentally friendly route to this compound.

Furthermore, methods starting from more oxidized sulfur species like sulfonic acids or sulfonamides are being developed. nih.govresearchgate.net One-pot procedures that convert sulfonic acids to sulfonyl fluorides using bench-stable deoxyfluorination reagents (e.g., Xtalfluor-E®) or convert sulfonamides using an activation agent and a fluoride source offer robust alternatives. nih.govresearchgate.netresearchgate.net These routes could expand the range of viable starting materials for synthesizing the target molecule.

Table 1: Potential Sustainable Synthetic Routes to this compound

| Starting Material Precursor | Proposed Green Method | Key Reagents | Advantages |

| 3-Ethoxypyridine-2-thiol or disulfide | Oxidative Fluorination | SHC5®, KF | Low-cost, non-toxic by-products, scalable. osaka-u.ac.jpeurekalert.orgsciencedaily.com |

| 3-Ethoxypyridine-2-thiol | Electrochemical Oxidative Coupling | KF, Pyridine (B92270), Graphite/Steel Electrodes | Avoids chemical oxidants, mild conditions, high atom economy. acs.org |

| 3-Ethoxypyridine-2-sulfonic acid | Deoxyfluorination | Xtalfluor-E® | Uses a stable solid reagent, mild conditions. nih.gov |

| 3-Ethoxypyridine-2-sulfonamide | In-situ Halogen Exchange | Pyrylium salt, MgCl₂, KF | High chemoselectivity, suitable for complex molecules. researchgate.netresearchgate.net |

Exploration of Novel Reactivity Modes Beyond Established SuFEx Chemistry

While this compound is a prime candidate for SuFEx click chemistry, its unique structure may enable reactivity beyond this well-established pathway. The SuFEx reaction is valued for its efficiency and the stability of the resulting S-O or S-N bonds, making it a cornerstone of molecular assembly. mdpi.com However, the field is expanding to uncover non-canonical roles for the sulfonyl fluoride moiety.

A compelling area for exploration is deoxyfluorination. The isomeric compound, 2-pyridinesulfonyl fluoride (PyFluor), has been successfully developed as a mild and selective deoxyfluorination reagent for alcohols, presenting a safer alternative to reagents like DAST. sigmaaldrich.comacs.orgucla.eduenamine.net The pyridine ring in PyFluor is thought to act as an inductive electron-withdrawing group, activating the S-F bond. acs.org It is plausible that this compound, with its adjacent ethoxy group and pyridine nitrogen, could exhibit similar or perhaps uniquely modulated deoxyfluorination capabilities. Research in this area would involve screening its reactivity with a range of alcohols and comparing its efficiency and selectivity against established reagents.

Furthermore, sulfonyl fluorides can participate in various cycloaddition reactions. For example, photocatalytic [2+2] cycloadditions between pyridones and ethenesulfonyl fluoride have been reported to yield unique cyclobutene-fused sulfonyl fluorides. ccspublishing.org.cn Exploring the potential of this compound to act as a dienophile or dipolarophile in cycloaddition reactions could lead to the synthesis of novel, complex heterocyclic scaffolds with potential biological activity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry offers significant advantages for the synthesis and application of sulfonyl fluorides, enhancing safety, scalability, and reaction efficiency. chim.it This technology is particularly beneficial when dealing with hazardous reagents or generating unstable intermediates. researchgate.net

Future production of this compound could be significantly improved using a flow-based approach. For instance, electrochemical synthesis of sulfonyl fluorides has been successfully translated to a flow process, dramatically reducing reaction times from hours to minutes. researchgate.net Such a system would allow for the on-demand, safe, and scalable production of the target compound.

Computational Design and Prediction of Novel Reactivity and Applications

Computational chemistry provides a powerful toolkit for accelerating research by predicting molecular properties and guiding experimental design. For a novel compound like this compound, computational studies will be instrumental in unlocking its full potential.

Density Functional Theory (DFT) calculations can be employed to investigate and predict the compound's structural, electronic, and reactive properties. nih.gov Such studies can elucidate reaction mechanisms, for instance, by modeling the transition states for its synthesis or its participation in SuFEx and other reactions. nih.gov This understanding can help optimize reaction conditions and predict potential side products.

Table 2: Potential Computationally-Guided Research Areas

| Research Area | Computational Method | Predicted Outcome | Potential Impact |

| Synthesis Optimization | DFT Calculations | Reaction energy profiles, transition state analysis | Rational design of more efficient and selective synthetic routes. nih.gov |

| Reactivity Prediction | Molecular Orbital Analysis | Frontier molecular orbital energies (HOMO/LUMO), electrostatic potential maps | Prediction of reactivity in SuFEx, deoxyfluorination, and cycloaddition reactions. |

| Covalent Inhibitor Design | Molecular Docking, Covalent Docking | Binding poses, interaction energies, identification of target residues | Rational design of targeted covalent inhibitors for drug discovery. nih.gov |

| Physicochemical Properties | QSAR, Ab initio methods | Lipophilicity, aqueous stability, metabolic stability | Prediction of drug-likeness and ADME properties for medicinal chemistry. researchgate.net |

Expansion into Other Scientific Disciplines and Interdisciplinary Research

The true potential of this compound will be realized through its application in interdisciplinary research, particularly in chemical biology, drug discovery, and materials science.

In chemical biology, the sulfonyl fluoride group is a "privileged" reactive functionality for developing covalent probes to study protein function. acs.orgnih.gov Due to its ability to react with multiple nucleophilic residues, it can be used to label proteins in complex biological systems. nih.gov Appending this compound to known ligands or fragment libraries could generate novel activity-based protein profiling (ABPP) probes to identify new drug targets or map ligandable sites across the proteome. nih.gov The unique electronics of the substituted pyridine ring may confer novel reactivity or selectivity profiles compared to simple aryl sulfonyl fluorides.

In drug discovery, the compound itself could serve as a novel fragment or warhead for targeted covalent inhibitors. The pyridine scaffold is a well-established privileged structure in medicinal chemistry, and its combination with a covalent-binding sulfonyl fluoride group is a promising strategy for developing potent therapeutics. The ethoxy group provides a handle for further synthetic modification to optimize binding and pharmacokinetic properties.

Finally, in materials science, SuFEx chemistry is used to create novel polymers and modify surfaces. nih.govmdpi.com The bifunctional nature of this compound (a reactive SuFEx hub and a modifiable heteroaromatic ring) makes it an attractive monomer or surface modification agent. It could be used to synthesize polymers with unique thermal or electronic properties or to functionalize surfaces with specific chemical handles for sensing or catalytic applications.

Q & A

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify electrophilic hotspots. Transition state modeling (IRC analysis) predicts regioselectivity in nucleophilic attacks. Pair with MD simulations (GROMACS) to assess solvent effects on reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.